molecular formula C16H15ClN2OS B5718530 N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea

N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea

Cat. No. B5718530
M. Wt: 318.8 g/mol
InChI Key: DIXUUSWVYACUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea, also known as ACT, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACT is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been investigated in detail. In

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins, including topoisomerase II, tubulin, and histone deacetylase. These enzymes and proteins are involved in cell division, DNA replication, and gene expression, making them important targets for anticancer and antiviral agents.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. Apoptosis is a programmed cell death process that is important for the removal of damaged cells from the body. Cell cycle arrest refers to the temporary or permanent cessation of cell division, which can occur in response to DNA damage or other cellular stressors. Angiogenesis is the process of new blood vessel formation, which is important for the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has several advantages for use in lab experiments, including its high potency and selectivity for cancer and viral cells. However, its low solubility in water and potential toxicity at high concentrations can make it difficult to work with in certain experiments. Additionally, the cost of N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea may be a limitation for some researchers.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the exploration of its mechanism of action in more detail. Additionally, the combination of N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea with other anticancer or antiviral agents may enhance its efficacy and reduce potential side effects. Overall, the potential applications of N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea in scientific research make it an important compound for further investigation.

Synthesis Methods

N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea can be synthesized through various methods, including the reaction of 4-acetylphenyl isothiocyanate with 3-chloro-2-methylaniline in the presence of a base. Other methods include the reaction of 4-acetylphenyl isocyanate with 3-chloro-2-methylaniline in the presence of a thiourea catalyst or the reaction of 4-acetylphenyl isothiocyanate with 3-chloro-2-methylaniline in the presence of a metal catalyst. The yield of N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea can vary depending on the method used, and purification methods such as recrystallization or column chromatography may be necessary to obtain a pure product.

Scientific Research Applications

N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has been investigated for its potential applications in scientific research, including its use as an anticancer agent, antifungal agent, and antiviral agent. N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Its antifungal activity has been demonstrated against various fungal strains, including Candida albicans and Aspergillus niger. N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has also been shown to have antiviral activity against herpes simplex virus type 1 and 2.

properties

IUPAC Name

1-(4-acetylphenyl)-3-(3-chloro-2-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2OS/c1-10-14(17)4-3-5-15(10)19-16(21)18-13-8-6-12(7-9-13)11(2)20/h3-9H,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXUUSWVYACUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796744
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Acetylphenyl)-3-(3-chloro-2-methylphenyl)thiourea

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